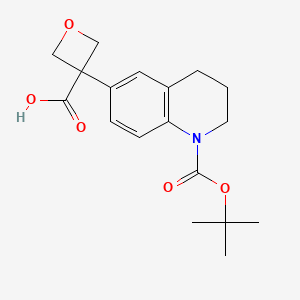![molecular formula C12H10N2O3Se B12950141 [(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid CAS No. 62260-53-1](/img/structure/B12950141.png)
[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)acetic acid involves several steps. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the formyl and selanyl groups. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the formyl group can lead to the formation of a carboxylic acid, while reduction can result in the formation of an alcohol.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antibacterial, antifungal, or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The formyl and selanyl groups may also play a role in the compound’s biological activity by interacting with specific biomolecules. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)acetic acid can be compared with other similar compounds, such as other phenylimidazoles and imidazole derivatives. These compounds share a similar core structure but may differ in their substituents and functional groups. The uniqueness of 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)acetic acid lies in the presence of the formyl and selanyl groups, which may confer specific chemical and biological properties. Similar compounds include 4-phenyl-1H-imidazole and other imidazole derivatives with different substituents.
Propriétés
Numéro CAS |
62260-53-1 |
|---|---|
Formule moléculaire |
C12H10N2O3Se |
Poids moléculaire |
309.19 g/mol |
Nom IUPAC |
2-(5-formyl-3-phenylimidazol-4-yl)selanylacetic acid |
InChI |
InChI=1S/C12H10N2O3Se/c15-6-10-12(18-7-11(16)17)14(8-13-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
Clé InChI |
BOYHTUFNKZZLCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=NC(=C2[Se]CC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




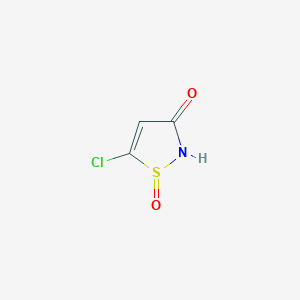

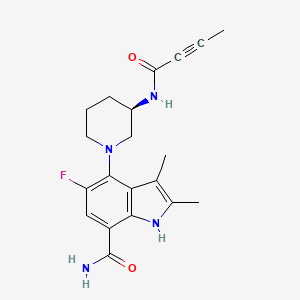
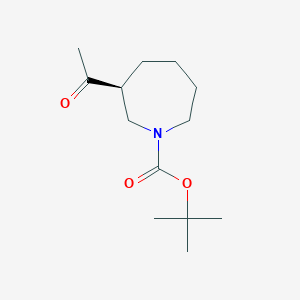

![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
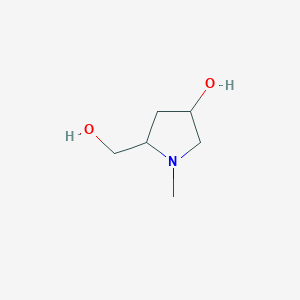
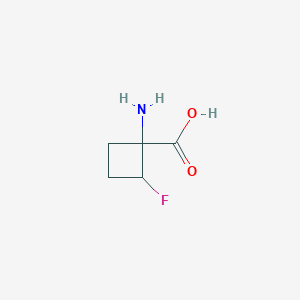

![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
